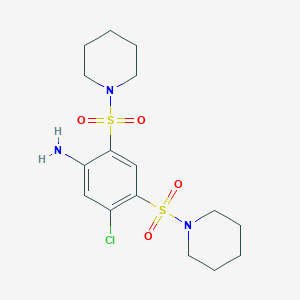
5-Chloro-2,4-bis(piperidin-1-ylsulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,4-bis(piperidin-1-ylsulfonyl)aniline is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound is characterized by the presence of a chloro group at the 5-position and two piperidin-1-ylsulfonyl groups at the 2 and 4 positions of the aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4-bis(piperidin-1-ylsulfonyl)aniline typically involves the reaction of 5-chloro-2,4-dinitroaniline with piperidine in the presence of a suitable base. The reaction proceeds through nucleophilic aromatic substitution, where the nitro groups are replaced by piperidin-1-ylsulfonyl groups . The reaction conditions often include refluxing the reactants in a suitable solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-bis(piperidin-1-ylsulfonyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2,4-bis(piperidin-1-ylsulfonyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-2,4-bis(piperidin-1-ylsulfonyl)aniline involves its interaction with specific molecular targets. For instance, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria and cancer cells . This inhibition leads to the disruption of cell division and growth, making the compound effective as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-(Arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides: These compounds also contain piperidin-1-ylsulfonyl groups and exhibit similar biological activities.
N-(4-(Morpholino-sulfonyl)phenyl)acetamides: These compounds have morpholino-sulfonyl groups instead of piperidin-1-ylsulfonyl groups and show comparable properties.
Uniqueness
5-Chloro-2,4-bis(piperidin-1-ylsulfonyl)aniline is unique due to the presence of both piperidin-1-ylsulfonyl groups and a chloro group on the aniline ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C16H24ClN3O4S2 |
|---|---|
Molecular Weight |
422.0 g/mol |
IUPAC Name |
5-chloro-2,4-bis(piperidin-1-ylsulfonyl)aniline |
InChI |
InChI=1S/C16H24ClN3O4S2/c17-13-11-14(18)16(26(23,24)20-9-5-2-6-10-20)12-15(13)25(21,22)19-7-3-1-4-8-19/h11-12H,1-10,18H2 |
InChI Key |
MKCURMZJRUHCCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2N)Cl)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















